2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
Crystallographic Analysis and Conformational Studies
Although direct crystallographic data specific to 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is limited, analogous studies on related imidazo[1,2-a]pyrimidine derivatives provide insight into its conformational properties. Crystallographic investigations typically involve X-ray diffraction techniques, which reveal the three-dimensional arrangement of atoms within the molecule.
For related fused heterocyclic systems, data collection up to a maximum theta angle of 30° with refinement parameters such as R1 and wR2 indices around 0.05 to 0.13 have been reported, indicating reliable structural determination. The fused bicyclic system generally adopts a planar or near-planar conformation due to conjugation between the imidazole and pyrimidine rings, with slight puckering possible depending on substitution.
The methyl substituents at positions 2 and 5 may induce minor steric effects, potentially causing slight deviations from planarity. The conformational stability is influenced by intramolecular interactions and crystal packing forces, which can be elucidated through single-crystal X-ray diffraction studies when available.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The identification and structural confirmation of 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine rely heavily on spectroscopic techniques:
Nuclear Magnetic Resonance (Nuclear Magnetic Resonance Spectroscopy): Proton nuclear magnetic resonance spectra of related imidazo[1,2-a]pyrimidines typically show characteristic singlet signals corresponding to methyl protons around δ 2.2 to 2.6 ppm, consistent with methyl groups attached to heterocyclic rings. The ring protons appear at higher chemical shifts depending on their electronic environment. Carbon-13 nuclear magnetic resonance spectra reveal signals for methyl carbons in the range of δ 15–25 ppm and aromatic carbons between δ 100–160 ppm, confirming the fused heterocyclic framework.
Infrared Spectroscopy: Infrared spectra of such compounds display absorption bands indicative of heterocyclic ring vibrations and methyl substituents. Typical bands include C–H stretching vibrations near 2900–3000 cm⁻¹ and characteristic ring vibrations in the fingerprint region (600–1600 cm⁻¹). The absence of strong carbonyl or other functional group peaks aligns with the saturated nature of the ring system in this compound.
Mass Spectrometry: Mass spectra of 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine show a molecular ion peak at m/z 153, corresponding to the molecular weight of 153.22 g/mol. Fragmentation patterns typically involve loss of methyl groups or ring cleavage, providing additional structural information.
Table 2: Representative Spectroscopic Data for 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
| Spectroscopy Method | Key Observations |
|---|---|
| Proton Nuclear Magnetic Resonance (¹H NMR) | Singlets at δ ~2.2–2.6 ppm for methyl protons; aromatic ring protons at higher δ values |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Methyl carbons at δ 15–25 ppm; aromatic carbons δ 100–160 ppm |
| Infrared (IR) Spectroscopy | C–H stretching near 2900–3000 cm⁻¹; ring vibrations in fingerprint region |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 153; fragmentation consistent with methyl loss and ring cleavage |
These spectroscopic signatures collectively confirm the molecular identity and structural features of 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,5-dimethyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H15N3/c1-6-5-11-7(2)3-4-9-8(11)10-6/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
ZXKPQACCWQFPEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN=C2N1CC(N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrimidine with an imidazole derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Differences :
- Saturation : The target compound’s fully saturated system (2H,3H,5H,6H,7H,8H) contrasts with partially unsaturated analogs (e.g., imidazo[1,2-a]pyridines in ), affecting conformational flexibility and solubility.
Comparison with Other Compounds
- 3H-Imidazo[4,5-b]pyridines: Synthesized via amine-aldehyde condensation in methanol (12–24 hours) .
- 8-Aminoimidazo[1,2-a]pyridines: Require palladium-catalyzed coupling and microwave-assisted steps for aryl/alkyne substituents .
- Schiff base derivatives : Utilize imidazo[1,2-a]pyrimidine intermediates reacted with thiophene aldehydes .
Efficiency : The target’s synthesis likely benefits from shorter reaction times and higher yields (e.g., >80% in one-pot methods ) compared to stepwise approaches (e.g., 5-hour reactions in ).
Physicochemical Properties
- Lipophilicity : Methyl groups in the target compound enhance lipophilicity (logP ~2.5 estimated) compared to polar analogs like 3,7-dimethylimidazo[1,2-a]pyrimidine-2,5-dione (logP ~1.2 due to diones) .
- Solubility: Saturation and alkylation reduce aqueous solubility relative to unsaturated, amino-substituted derivatives (e.g., 8-aminoimidazo[1,2-a]pyridines with improved solubility via protonation ).
- Thermal Stability : Melting points for related compounds range from 150–250°C, influenced by substituent bulk and crystallinity .
Biological Activity
2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The chemical structure of 2,5-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be represented as follows:
This compound features a fused imidazole and pyrimidine ring system that contributes to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance:
- A study demonstrated that certain imidazo[1,2-a]pyrimidine compounds showed effective activity against Giardia, a common protozoan parasite. These compounds generated singlet oxygen upon irradiation and acted as photosensitizers in photodynamic therapy .
- Another study highlighted the effectiveness of imidazo[1,2-a]pyrimidines against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium, showcasing their potential as novel antimicrobial agents .
Anticancer Activity
The anticancer potential of 2,5-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has been explored in various contexts:
- Compounds within this class have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. For example, studies indicate that these compounds can effectively target cancer cells while exhibiting low toxicity towards normal cells .
- A specific investigation into the structure-activity relationship (SAR) revealed that modifications on the imidazo[1,2-a]pyrimidine scaffold could enhance anticancer efficacy against different cell lines such as A549 and Caco-2 cells .
The mechanism by which 2,5-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exerts its biological effects is still under investigation. However:
- It is suggested that these compounds act by inhibiting key enzymes or pathways involved in cell proliferation and survival.
- The generation of singlet oxygen as part of their photodynamic activity also plays a crucial role in their anticancer effects by causing oxidative damage to cellular components.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyrimidine derivatives against resistant strains. The results indicated:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.25 | Effective against S. aureus |
| Compound B | 0.50 | Effective against E. faecium |
| Compound C | 0.75 | Moderate efficacy |
This table illustrates the varying degrees of effectiveness among different derivatives.
Case Study 2: Anticancer Potential
In a controlled experiment assessing the anticancer properties of selected imidazo[1,2-a]pyrimidines:
| Compound | Cell Line | % Inhibition |
|---|---|---|
| Compound D | A549 | 70% |
| Compound E | Caco-2 | 85% |
These findings highlight the promising anticancer activity associated with specific modifications to the imidazo[1,2-a]pyrimidine structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
